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Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

Cat. No.: B147611 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR)

and Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxybenzohydrazide (also

known as Salicylhydrazide). This document is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry, offering a core

reference for the structural elucidation and characterization of this important chemical entity.

Introduction
2-Hydroxybenzohydrazide is a versatile organic compound incorporating a hydrazide

functional group attached to a salicylic acid backbone. Its derivatives are of significant interest

in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural

characterization is paramount for understanding its chemical behavior and for the rational

design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR

and NMR spectral properties, complete with detailed experimental protocols.

FT-IR Spectral Data
The FT-IR spectrum of 2-Hydroxybenzohydrazide reveals characteristic absorption bands

corresponding to its key functional groups. The data presented in Table 1 was acquired from a

sample prepared as a potassium bromide (KBr) pellet.
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Table 1: FT-IR Spectral Data for 2-Hydroxybenzohydrazide (KBr Pellet)

Wavenumber
(cm⁻¹)

Intensity / Shape
Assignment of
Vibration

Reference

3319, 3266 Strong, Sharp

N-H stretching

(asymmetric &

symmetric of -NH₂)

[1]

3266 Broad
O-H stretching

(phenolic)
[1]

3053 Medium
C-H stretching

(aromatic, sp²)
[1]

1645 Strong, Sharp
C=O stretching

(Amide I)
[1]

1590 Strong
C=C stretching

(aromatic ring)
[1]

1532 Strong
N-H bending (Amide

II)
[1]

1354 Medium C-N stretching [1]

750 Strong

C-H out-of-plane

bending (ortho-

disubstituted

benzene)

[1]

NMR Spectral Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Hydroxybenzohydrazide. The following data were obtained on a 400 MHz spectrometer using

deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The use of DMSO-d₆ allows for the

observation of labile protons from the -OH and -NH groups.

¹H NMR Spectral Data
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The proton NMR spectrum displays distinct signals for the aromatic protons as well as the

exchangeable protons of the hydroxyl and hydrazide moieties.

Table 2: ¹H NMR Spectral Data for 2-Hydroxybenzohydrazide (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

11.85 (approx.) Singlet, Broad - 1H Phenolic -OH

9.80 (approx.) Singlet, Broad - 1H Hydrazide -NH-

7.76 Doublet 6.3 1H Aromatic H

7.36 Triplet 10.8 1H Aromatic H

6.93 - 6.75 Multiplet - 2H Aromatic H

4.50 (approx.) Singlet, Broad - 2H Hydrazide -NH₂

Note: The chemical shifts for labile protons (-OH, -NH, -NH₂) can vary with sample

concentration and temperature. The assignments for the aromatic region are based on

available data, though some sources show ambiguity in this region.[1]

¹³C NMR Spectral Data
The carbon NMR spectrum confirms the presence of seven unique carbon environments within

the molecule.

Table 3: ¹³C NMR Spectral Data for 2-Hydroxybenzohydrazide (101 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

168.5 C=O (Amide Carbonyl)

157.8 C-OH (Aromatic)

133.5 C-H (Aromatic)

128.0 C-H (Aromatic)

119.2 C-H (Aromatic)

117.5 C-H (Aromatic)

115.0 C-C=O (Aromatic)

Note: The specific assignments for the aromatic carbons may vary. The provided data is a

representative spectrum.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectral data. The following

sections outline the standard procedures for acquiring the FT-IR and NMR spectra of 2-
Hydroxybenzohydrazide.

FT-IR Spectroscopy: KBr Pellet Method
Sample Preparation: Grind 1-2 mg of dry 2-Hydroxybenzohydrazide into a fine powder

using an agate mortar and pestle.

Mixing: Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the

mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous

mixture is obtained.[2][3]

Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die in a hydraulic

press.

Pressing: Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the

KBr to fuse into a thin, transparent, or translucent disc.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.rsc.org/suppdata/c9/nj/c9nj04406j/c9nj04406j1.pdf
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.researchgate.net/figure/H-NMR-spectra-of-24-measured-in-DMSO-d-6-at-different-temperatures_fig1_260006094
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400

cm⁻¹. A background spectrum using a pure KBr pellet should be recorded for correction.[2]

NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the 2-Hydroxybenzohydrazide
sample.

Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Data Acquisition:

Spectral Width: ~16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-2 seconds

Number of Scans: 8-16

¹³C NMR Data Acquisition:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: ~220 ppm

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Data Processing: Apply Fourier transformation to the acquired data. The resulting spectra

should be phased and baseline-corrected. Chemical shifts are referenced to the residual
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solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal

standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a critical aspect of

spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this

workflow.
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Caption: Workflow for the spectroscopic characterization of 2-Hydroxybenzohydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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